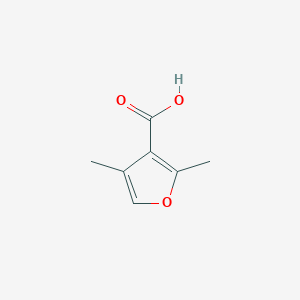

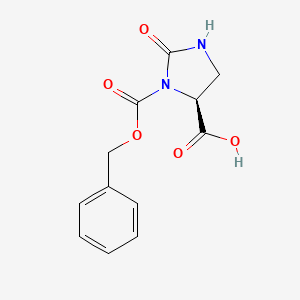

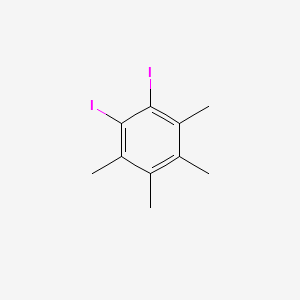

![molecular formula C12H7NO2S B1298606 Thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 52026-70-7](/img/structure/B1298606.png)

Thieno[2,3-b]quinoline-2-carboxylic acid

Übersicht

Beschreibung

Thieno[2,3-b]quinoline-2-carboxylic acids are a class of compounds that have garnered interest due to their biological activities. These compounds have been synthesized through various methods and have been characterized by different analytical techniques to confirm their structures. The interest in these compounds is partly due to their antibacterial properties, which have been evaluated in some studies .

Synthesis Analysis

The synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives has been achieved through different synthetic routes. One method involves the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid or alkyl esters under microwave irradiation, using anhydrous potassium carbonate . Another approach includes the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid, which yields a mixture of uncyclized and cyclized products. Further cyclization to produce thieno[2,3-b]quinoline derivatives is achieved by refluxing with dimethylformamide (DMF) . Additionally, novel thieno[2,3-b]quinoline-2-carboxylic acid derivatives have been prepared using ultrasonication, which is a less conventional but effective method .

Molecular Structure Analysis

The molecular structures of the synthesized thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives have been supported by various analytical techniques. These include elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectral studies . The assignments of ^1H NMR spectra of thieno[c]isoquinolines and thieno[c]quinolines have been reported, which are based on high-resolution 300 MHz ^1H NMR spectra, two-dimensional ^1H-^13C chemical shift correlation spectra, and one-dimensional INADEQUATE ^13C NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives has been explored in various studies. For instance, the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid can lead to both uncyclized and cyclized products, and further chemical manipulations can yield different derivatives . Additionally, the reactivity of quinoxaline-2,3-dicarboxylic anhydride with heterocyclic amines has been investigated, leading to the synthesis of novel compounds with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives have been evaluated in terms of their biological activities. Some compounds have shown good antioxidant activity, as determined by the DPPH radical scavenging method, and anti-inflammatory activity, as assessed by the HRBC membrane stabilization method . In silico physicochemical properties have also been calculated to assess the oral drug bioavailability and drug likeness of the synthesized compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Microwave-Induced Synthesis for Antibacterial Activity : Thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters have been synthesized using microwave irradiation. These compounds were characterized and evaluated for their antibacterial activity (Raghavendra, Naik, & Sherigara, 2006).

Efficient Microwave-Assisted Synthesis : A novel method for synthesizing substituted thieno[2,3-b]quinolines was developed, involving a one-pot reaction under microwave irradiation in solvent-free conditions. The resulting derivatives include thieno[2,3-b]quinolin-2-ylethanone, thieno[2,3-b]quinoline-2-carboxamide, and others (Nandeshwarappa et al., 2005).

Antioxidant and Anti-Inflammatory Evaluation : Thieno[2,3-b]quinoline-2-carboxylic acid derivatives, including β-diketone, pyrazole, and flavone, were synthesized and assessed for antioxidant and anti-inflammatory activities. Some compounds showed significant activity in these regards (Mahajan et al., 2017).

Chemistry of Substituted Quinolines : The synthesis process of thieno[2,3-b]quinoline-2-carboxylic acids involved the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid, yielding cyclized and uncyclized compounds. Further refinement in synthesis techniques was explored (Kiran et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

thieno[2,3-b]quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-12(15)10-6-8-5-7-3-1-2-4-9(7)13-11(8)16-10/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEPCRFINOFJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359608 | |

| Record name | Thieno[2,3-b]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]quinoline-2-carboxylic acid | |

CAS RN |

52026-70-7 | |

| Record name | Thieno[2,3-b]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain Thieno[2,3-b]quinoline-2-carboxylic acid derivatives?

A1: Thieno[2,3-b]quinoline-2-carboxylic acid derivatives can be synthesized through various methods. One common approach involves the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid or its alkyl esters. This reaction is typically performed under microwave irradiation using anhydrous potassium carbonate as a base []. Another method utilizes the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid, producing both uncyclized [(3-formylquinolin-2-yl)thio]acetic acid and cyclized thieno[2,3-b]quinoline-2-carboxylic acids []. These uncyclized intermediates can be further cyclized by refluxing in dimethylformamide (DMF) to yield the desired thieno[2,3-b]quinoline derivatives [].

Q2: What are the potential biological activities of Thieno[2,3-b]quinoline-2-carboxylic acid derivatives?

A2: Research suggests that Thieno[2,3-b]quinoline-2-carboxylic acid derivatives exhibit promising biological activities. Studies have demonstrated their potential as antibacterial agents []. Furthermore, derivatives modified to include β-diketone, pyrazole, and flavone moieties have shown promising antioxidant and anti-inflammatory properties in vitro []. Specifically, some compounds demonstrated good radical scavenging activity, while others containing a pyrazole core exhibited notable anti-inflammatory activity by stabilizing HRBC membranes [].

Q3: Have any studies explored the structure-activity relationship (SAR) of Thieno[2,3-b]quinoline-2-carboxylic acid derivatives?

A3: While the provided research articles do not delve deep into specific SAR studies, some insights can be gleaned. For instance, the incorporation of various substituents on the thieno[2,3-b]quinoline core, such as β-diketone, pyrazole, and flavone groups, appears to influence the antioxidant and anti-inflammatory activities of these compounds []. This suggests that modifications to the core structure can significantly impact the biological profiles of these molecules, paving the way for future SAR investigations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

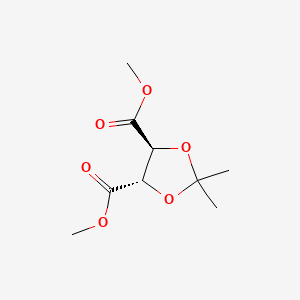

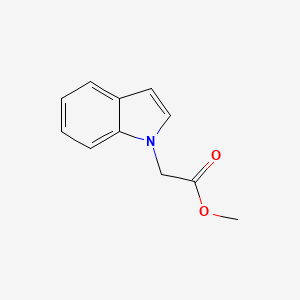

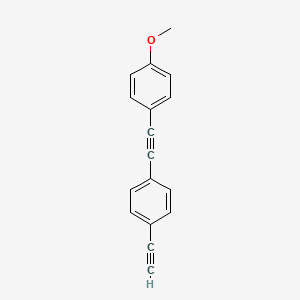

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)